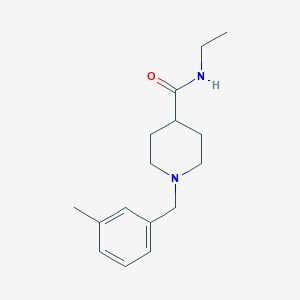
N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a painkiller. It is a member of the piperidine class of compounds and has a unique mechanism of action that sets it apart from other painkillers.
作用機序
N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has a unique mechanism of action that sets it apart from other painkillers. It acts as a potent agonist of the α4β2 nicotinic acetylcholine receptor. This receptor is found in the brain and is involved in the modulation of pain signals. By activating this receptor, this compound is able to reduce pain signals and provide pain relief.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters involved in pain signaling, including substance P and glutamate. This compound has also been found to increase the release of dopamine, a neurotransmitter involved in reward and addiction. This has led to interest in its potential use in treating addiction and withdrawal symptoms associated with opioid use.
実験室実験の利点と制限
N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has a number of advantages for lab experiments. It has been extensively studied and its mechanism of action is well understood. It is also highly selective for the α4β2 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in pain signaling. However, this compound has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the effects of endogenous compounds. It also has a relatively short half-life, which can make it difficult to study in vivo.
将来の方向性
There are a number of future directions for the study of N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide. One area of interest is its potential use in treating addiction and withdrawal symptoms associated with opioid use. This compound has been shown to increase the release of dopamine, which may make it useful in treating addiction. Another area of interest is the development of more selective agonists of the α4β2 nicotinic acetylcholine receptor. These compounds may have fewer side effects and be more effective in treating pain conditions. Finally, there is interest in the development of compounds that target other nicotinic acetylcholine receptors, as these receptors may also play a role in pain signaling.
合成法
The synthesis method of N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide involves the reaction of 3-methylbenzylmagnesium chloride with ethyl isocyanoacetate to form N-ethyl-3-methylbenzylidenemalonamide. This compound is then treated with sodium hydride and 4-bromopiperidine to form the final product, this compound.
科学的研究の応用
N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential use as a painkiller. It has been found to be effective in treating a range of pain conditions, including neuropathic pain, inflammatory pain, and acute pain. This compound has also been studied for its potential use in treating addiction and withdrawal symptoms associated with opioid use.
特性
IUPAC Name |
N-ethyl-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-17-16(19)15-7-9-18(10-8-15)12-14-6-4-5-13(2)11-14/h4-6,11,15H,3,7-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVXKURLNXBQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-adamantylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5067165.png)
![3-(1,3-benzodioxol-5-ylmethyl)-5-[(methylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5067180.png)
![ethyl 2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate](/img/structure/B5067185.png)
![N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5067191.png)
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5067197.png)
![4-bromo-2-[(4-cyclopentyl-1-piperazinyl)methyl]phenol ethanedioate (salt)](/img/structure/B5067200.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]propanoic acid](/img/structure/B5067209.png)
![5-[4-(methylsulfonyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B5067224.png)
![5-(2-furyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5067236.png)
![1-bromo-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B5067245.png)
![1-cyclohexyl-2-(2-fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5067249.png)
![8-[2-(allyloxy)benzyl]-1-ethyl-3-(1-naphthylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5067252.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,5-dipropoxybenzamide](/img/structure/B5067257.png)
![4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}benzoic acid](/img/structure/B5067265.png)